molecular formula C13H11N3O6 B8352957 1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate

1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate

Cat. No.: B8352957
M. Wt: 305.24 g/mol
InChI Key: RGQHTBSJRSBTBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .

Chemical Reactions Analysis

1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogenation catalysts for reduction and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, influencing the compound’s ability to participate in various chemical reactions. The ester groups enhance its solubility and facilitate its incorporation into more complex molecular structures .

Properties

Molecular Formula

C13H11N3O6

Molecular Weight

305.24 g/mol

IUPAC Name

1-O-benzyl 3-O-methyl 5-nitropyrazole-1,3-dicarboxylate

InChI

InChI=1S/C13H11N3O6/c1-21-12(17)10-7-11(16(19)20)15(14-10)13(18)22-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

RGQHTBSJRSBTBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C(=C1)[N+](=O)[O-])C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl chloroformate (5.20 mL, 35.08 mmol) was added to a cooled (0° C.) solution of 5-nitro-1H-pyrazole-3-carboxylic acid methyl ester (5.400 g, 31.54 mmol) and triethylamine (7.40 mL, 53.08 mmol) in dichloromethane (60 mL), the reaction mixture was stirred at room temperature for 2 hours, then diluted with ether and washed with water and brine, dried over anhydrous MgSO4 and filtered. The organic solvent was removed in vacuo. The residue was purified column chromatography to give 5-nitropyrazole-1,3-dicarboxylic acid 1-benzyl ester 3-methyl ester (3.28 g, 34%). 1H NMR (300 MHz, CDCl3) δ 7.34 (s, 1H), 7.32-7.24 (m, 5H), 3.89 (s, 3H).
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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